2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridazine ring, and a morpholine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by reacting the thiazole intermediate with hydrazine hydrate and a suitable aldehyde.
Thioether Formation: The thiazole-pyridazine intermediate is then reacted with a thiol compound to form the thioether linkage.
Morpholine Addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2-(6-((4-fluorophenyl)thio)pyridazin-3-yl)acetamide
- 1-(6-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl)-3-(2-morpholinoethyl)urea
Uniqueness
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19FN4O2S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-19(29-20(22-13)14-2-4-15(21)5-3-14)16-6-7-17(24-23-16)28-12-18(26)25-8-10-27-11-9-25/h2-7H,8-12H2,1H3 |
InChI Key |
ONBXAERXKYOKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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